molecular formula C11H10ClNO2S B188947 Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate CAS No. 67189-92-8

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B188947
CAS No.: 67189-92-8
M. Wt: 255.72 g/mol
InChI Key: YGLSXTDCHUONFR-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₁₁H₁₀ClNO₂S
Molar Mass 255.72 g/mol
IUPAC Name This compound
SMILES CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N
CAS Number 67189-92-8

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, studies on structurally analogous benzothiophenes reveal insights. For example, 1-benzothiophene-2-carboxylic acid exhibits a monoclinic crystal system (space group C2/c) with hydrogen-bonded dimers stabilized by O–H⋯O interactions. In this compound, the amino and ester groups likely participate in intermolecular hydrogen bonding, influencing packing efficiency.

Comparative analysis of tetrahydrobenzothiophene derivatives (e.g., ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) shows that saturation of the thiophene ring reduces planarity, altering π-π stacking interactions. In contrast, the fully aromatic core of the target compound enhances conjugation, potentially increasing thermal stability.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)
    • δ 4.28 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
    • δ 5.20 (s, 2H, NH₂)
    • δ 7.25–7.45 (m, 4H, aromatic H).
  • ¹³C NMR (101 MHz, CDCl₃):
    • δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 116.2–142.0 (aromatic C), 165.2 (C=O).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3320–3460 (N–H stretch, amino group)
  • 1705 (C=O stretch, ester)
  • 1560 (C=C aromatic stretch)
  • 745 (C–Cl stretch).

UV-Vis Spectroscopy

The compound exhibits a λₘₐₐ at 275 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions in the benzothiophene core.

Table 2: Spectroscopic Signatures

Technique Key Peaks/Shifts Functional Group Source
¹H NMR δ 1.35 (t), δ 4.28 (q) Ethyl ester
¹³C NMR δ 165.2 Carbonyl (C=O)
IR 1705 cm⁻¹ Ester C=O
UV-Vis 275 nm Aromatic π-system

Comparative Structural Analysis with Benzothiophene Analogues

Substituent Effects on Reactivity and Stability

  • Chlorine vs. Methyl Groups : Replacement of the 4-chloro substituent with methyl (e.g., ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate) reduces electrophilicity at position 4, altering nucleophilic aromatic substitution kinetics.
  • Amino vs. Nitro Groups : The electron-donating amino group at position 3 enhances resonance stabilization compared to nitro-substituted analogues (e.g., ethyl 3-nitro-4-chloro-1-benzothiophene-2-carboxylate), which exhibit stronger electron-withdrawing effects.

Hydrogen Bonding Networks

Compared to 1-benzothiophene-2-carboxylic acid , which forms dimeric structures via O–H⋯O bonds, the target compound’s amino group enables N–H⋯O interactions with ester carbonyls, potentially stabilizing unique supramolecular architectures.

Table 3: Structural Comparison with Analogues

Compound Key Features Biological Relevance Source
Ethyl 3-chloro-1-benzothiophene-2-carboxylate Lacks amino group; lower polarity Intermediate in drug synthesis
3-Amino-4-chloro-1-benzothiophene-2-carbonitrile Cyano group replaces ester; increased reactivity Antimicrobial agents
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Saturated ring; reduced conjugation Anticancer candidates

Properties

IUPAC Name

ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLSXTDCHUONFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352563
Record name ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67189-92-8
Record name ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Cyclocondensation and Functionalization

The most widely documented approach involves constructing the benzothiophene core through cyclocondensation, followed by sequential functionalization. A representative protocol involves reacting 2-chlorobenzenethiol with ethyl 2-oxoacetate in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent . The reaction proceeds via electrophilic aromatic substitution, forming the benzothiophene ring with an ester group at the 2-position. Subsequent nitration at the 3-position using fuming nitric acid (HNO₃) at 0–5°C introduces a nitro group, which is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst . Chlorination at the 4-position is achieved via electrophilic substitution using chlorine gas (Cl₂) in acetic acid at 50°C .

Key Data:

StepReagents/ConditionsYieldPuritySource
CyclocondensationPOCl₃, 80°C, 6 h68%95%
NitrationHNO₃, 0–5°C, 2 h72%90%
ReductionH₂, Pd/C, EtOH, 25°C, 12 h85%98%
ChlorinationCl₂, AcOH, 50°C, 4 h63%92%

This method offers modularity but suffers from cumulative yield losses across steps (total yield: ~32%).

Direct Amination-Chlorination on Pre-Formed Benzothiophene

An alternative strategy employs a pre-formed ethyl 4-chloro-1-benzothiophene-2-carboxylate intermediate, which undergoes direct amination at the 3-position. Using a Ullmann-type coupling, the chloro-substituted benzothiophene reacts with aqueous ammonia (NH₃) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand . The reaction occurs in dimethylformamide (DMF) at 120°C for 24 hours, achieving regioselective amination without disturbing the 4-chloro substituent.

Key Data:

ParameterValueSource
Catalyst SystemCuI, 1,10-phenanthroline
SolventDMF
Temperature120°C
Yield58%
Purity89%

While this method reduces step count, the moderate yield and reliance on toxic DMF limit industrial applicability.

Microwave-Assisted One-Pot Synthesis

Recent advances leverage microwave irradiation to accelerate the formation of the benzothiophene core and functional groups. A mixture of 3-chloro-4-aminobenzoic acid, ethyl thioglycolate, and polyphosphoric acid (PPA) is irradiated at 150°C for 20 minutes. The PPA acts as both a cyclizing agent and a Brønsted acid catalyst, facilitating simultaneous ring closure and esterification. The amino and chloro groups are introduced via in situ rearrangement during cyclization.

Key Data:

ParameterValueSource
Microwave Power300 W
Reaction Time20 min
Yield76%
Purity94%

This method offers superior efficiency but requires specialized equipment and precise control over microwave parameters.

Enzymatic Resolution for Enantioselective Synthesis

For applications requiring chiral purity, a biocatalytic approach uses lipase enzymes to resolve racemic mixtures. Ethyl 3-nitro-4-chloro-1-benzothiophene-2-carboxylate is hydrolyzed enantioselectively by Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C . The (R)-enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the (S)-ester intact. Subsequent reduction of the nitro group with sodium dithionite (Na₂S₂O₄) yields the target compound with 99% enantiomeric excess (ee).

Key Data:

ParameterValueSource
EnzymeCAL-B
ee99%
Total Yield41%

Though high in enantiopurity, the method’s low yield and cost of enzymes hinder large-scale use.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

MethodAdvantagesLimitationsIdeal Use Case
Multi-StepHigh modularity, established protocolLow cumulative yieldSmall-scale research
Direct AminationFewer stepsToxic solvents, moderate yieldIntermediate synthesis
Microwave-AssistedRapid, high yieldEquipment-dependentHigh-throughput screening
Enzymatic ResolutionHigh enantiopurityCostly, low yieldChiral drug development

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro substituents can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like manganese dioxide, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while substitution reactions can yield various substituted benzothiophene derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds. Its multiple reactive sites allow for various chemical transformations, including:

  • Substitution Reactions: The amino and chloro substituents can participate in nucleophilic and electrophilic substitution reactions.
  • Oxidation and Reduction: Capable of undergoing oxidation to form ketones or aldehydes.
  • Condensation Reactions: The carboxylate group can form amides and other derivatives.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infections. Key biological activities include:

  • Antimicrobial Activity: Exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Activity: Demonstrates apoptosis-inducing effects in cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values ranging from 23.2 to 95.9 µM .
  • Anti-inflammatory Properties: Potential as a non-steroidal anti-inflammatory agent influencing inflammation pathways .

Material Science

In industry, this compound is utilized in developing advanced materials, such as:

  • Organic Semiconductors: Its electronic properties make it suitable for applications in organic electronics.
  • Corrosion Inhibitors: The compound's stability and reactivity can be harnessed to protect materials from degradation.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of derivatives derived from this compound on tumor cell growth. The results indicated that these compounds significantly reduced tumor mass in animal models compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

CompoundTumor Mass Reduction (%)Comparison with 5-FU
Ethyl Derivative54%Lower than 67% (5-FU)
Control--

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable efficacy, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzothiophene ring.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate (CAS: 181284-98-0)
  • Structural Difference : The chlorine substituent is located at position 5 instead of position 3.
  • Properties: Molecular formula C₁₁H₁₀ClNO₂S, molecular weight 263.72 g/mol, purity ≥96% .
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS: 35212-86-3)
  • Structural Difference : The ethyl ester (-COOEt) is replaced with a methyl ester (-COOMe).
  • Properties: Molecular formula C₁₀H₈ClNO₂S, molecular weight 241.69 g/mol, melting point 105–109°C, boiling point 395.1°C, density 1.463 g/cm³, and flash point 192.7°C .

Physicochemical and Functional Comparisons

Property This compound Mthis compound Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate
Molecular Formula C₁₁H₁₀ClNO₂S C₁₀H₈ClNO₂S C₁₁H₁₀ClNO₂S
Molecular Weight 263.72 g/mol 241.69 g/mol 263.72 g/mol
Purity ≥98% ≥95% ≥96%
Ester Group Ethyl (-COOEt) Methyl (-COOMe) Ethyl (-COOEt)
Chlorine Position 4 4 5
Melting Point Not reported 105–109°C Not reported
Boiling Point Not reported 395.1°C Not reported
Key Observations:

Ester Group Influence :

  • The ethyl ester in the target compound may improve lipophilicity compared to the methyl analog, favoring membrane permeability in biological systems.
  • Methyl esters generally exhibit higher solubility in aqueous media due to reduced hydrophobicity .

Chlorine Position Effects :

  • The 4-chloro substitution (target compound) creates a distinct electronic environment compared to the 5-chloro isomer, influencing resonance stabilization and electrophilic substitution patterns .

Biological Activity

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group at the 3rd position, a chlorine atom at the 4th position, and an ethyl carboxylate group at the 2nd position. This structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

Key Properties:

  • Molecular Formula: C₉H₈ClN O₂S
  • Solubility: Soluble in organic solvents due to the ester functionality.
  • Reactivity: Susceptible to nucleophilic attack at the carbonyl carbon and electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate the activity of enzymes and receptors, potentially inhibiting certain kinases or interacting with DNA, which may lead to anticancer effects.

Biological Activities

Research has demonstrated that derivatives of benzothiophenes exhibit various biological activities, including:

  • Antimicrobial Activity: Some studies have reported that compounds related to this compound possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity: The compound has shown promise as an apoptosis-inducing agent in cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, demonstrating IC50 values ranging from 23.2 to 95.9 µM .
  • Anti-inflammatory Properties: Its potential as a non-steroidal anti-inflammatory agent has been explored, indicating that it may influence pathways related to inflammation and pain management.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerMCF-723.2 - 95.9
AnticancerHepG-226.6 (tumor mass reduction)
AntimicrobialStaphylococcus aureusNot specified
Anti-inflammatoryVariousNot specified

Detailed Findings

  • Anticancer Studies : In vitro studies revealed that this compound derivatives significantly reduced cell viability in MCF-7 cells by inducing apoptosis, as evidenced by flow cytometric analysis showing a reduction in cell viability by approximately 26.86% .
  • Antimicrobial Efficacy : The compound was evaluated against Staphylococcus aureus, leading to the identification of several derivatives with potent antimicrobial activity, highlighting its potential as a scaffold for developing new antibiotics .
  • In Vivo Studies : In animal models, treatment with specific derivatives resulted in significant tumor mass reduction, supporting their potential therapeutic applications in oncology .

Q & A

Q. How is the molecular structure of Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and diffraction data collected using Mo Kα radiation. Refinement is performed using SHELXL for small-molecule structures, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically . Molecular visualization and thermal ellipsoid plots are generated using ORTEP-3 . Data integration and reduction can be streamlined via the WinGX suite .

Q. What spectroscopic techniques validate the purity and functional groups of this compound?

Methodological Answer:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1700 cm1^{-1} (ester C=O) confirm functional groups. Cross-validation with SC-XRD bond lengths/angles resolves ambiguities in spectral assignments .

Advanced Research Questions

Q. How are crystallographic data contradictions (e.g., disorder, twinning) resolved during refinement?

Methodological Answer:

  • Disorder : Split atomic positions using SHELXL restraints (e.g., SIMU, DELU commands) to stabilize refinement .
  • Twinning : Test for twinning laws (e.g., two-/three-domain) via PLATON ; apply TWIN/BASF commands in SHELXL .
  • High-resolution data : Use SHELXPRO to merge datasets and refine against anisotropic displacement parameters . Always cross-check with spectroscopic data to resolve chemical plausibility conflicts .

Q. How can substituent effects (e.g., –Cl, –NH2_22​) on electronic properties be analyzed computationally?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level.
  • Electrostatic Potential Maps : Calculate using Gaussian or ORCA to visualize electron-deficient regions (e.g., chlorine’s inductive effect).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl⋯H contacts) from SC-XRD data using CrystalExplorer .

Q. What strategies optimize synthetic yield while minimizing byproducts (e.g., regioisomers)?

Methodological Answer:

  • Stepwise Functionalization : Introduce –Cl via electrophilic substitution before –NH2_2 to avoid directing-group conflicts.
  • Chromatography : Use reverse-phase HPLC with C18 columns (MeCN/H2_2O gradient) to isolate regioisomers.
  • Reaction Monitoring : Track intermediates via 1H^1 \text{H} NMR (e.g., disappearance of ester proton at ~4.3 ppm) .

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